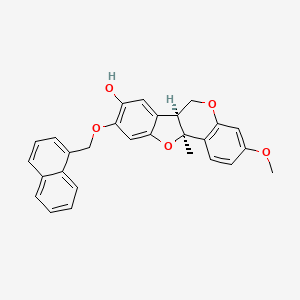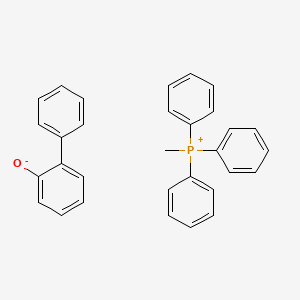
methyl(triphenyl)phosphanium;2-phenylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(triphenyl)phosphanium;2-phenylphenolate is an organophosphorus compound with significant applications in organic synthesis and industrial processes. This compound is known for its role in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(triphenyl)phosphanium;2-phenylphenolate can be synthesized through the reaction of triphenylphosphine with methyl bromide. The reaction proceeds as follows:
Ph3P+CH3Br→Ph3PCH3Br
This reaction is typically carried out in polar organic solvents, and the product is isolated as a white solid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in organic synthesis and industrial processes .
Chemical Reactions Analysis
Types of Reactions
Methyl(triphenyl)phosphanium;2-phenylphenolate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound participates in substitution reactions, particularly in the formation of carbon-carbon bonds through the Wittig reaction.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as butyllithium (BuLi) and oxidizing agents like hydrogen peroxide (H₂O₂). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(triphenyl)phosphanium;2-phenylphenolate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which methyl(triphenyl)phosphanium;2-phenylphenolate exerts its effects involves the formation of reactive intermediates that facilitate the formation of carbon-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This process is facilitated by the presence of strong bases, which deprotonate the compound and generate the reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Methyl(triphenylphosphoranylidene)acetate: Another organophosphorus compound used in similar reactions.
Triphenylphosphine oxide: A common oxidation product of triphenylphosphine.
Uniqueness
Methyl(triphenyl)phosphanium;2-phenylphenolate is unique due to its specific reactivity and the ability to form stable phosphonium salts. This makes it particularly valuable in the Wittig reaction and other carbon-carbon bond-forming reactions .
Properties
CAS No. |
94201-79-3 |
|---|---|
Molecular Formula |
C31H27OP |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl(triphenyl)phosphanium;2-phenylphenolate |
InChI |
InChI=1S/C19H18P.C12H10O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h2-16H,1H3;1-9,13H/q+1;/p-1 |
InChI Key |
JSRGWIPZJYONDL-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)C2=CC=CC=C2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


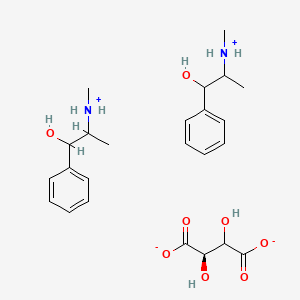
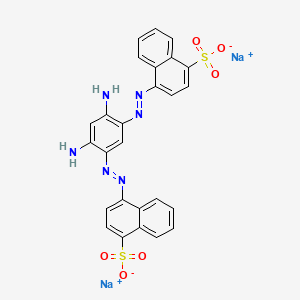
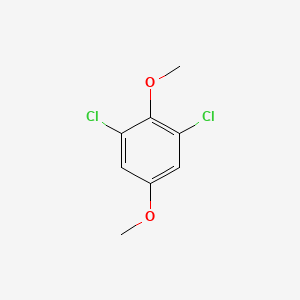

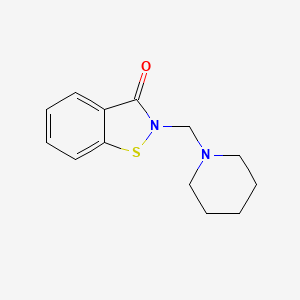
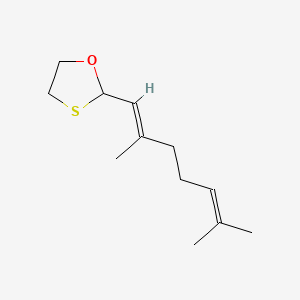
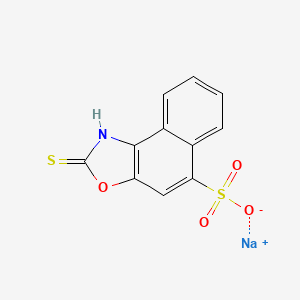

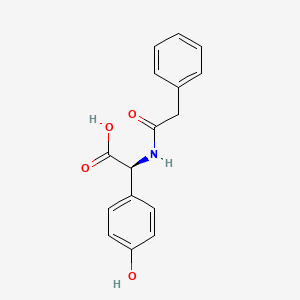
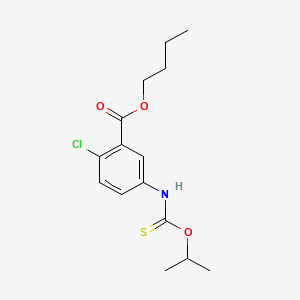
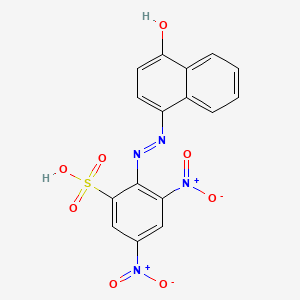
![2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide](/img/structure/B12684093.png)

